molecular formula C21H25N3O6S B2882027 (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 2035018-27-8

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2882027
CAS No.: 2035018-27-8
M. Wt: 447.51
InChI Key: DKBYJZCEOBAWQV-MDZDMXLPSA-N
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Description

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that features a unique combination of functional groups, including a benzo[c][1,2,5]thiadiazole moiety and a trimethoxyphenyl acrylamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often starts with the nitration of a suitable aromatic precursor, followed by reduction and cyclization to form the benzo[c][1,2,5]thiadiazole ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Ethyl Linker: The ethyl linker is typically introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the benzo[c][1,2,5]thiadiazole derivative.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acrylamide moiety, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd-C) are frequently used.

    Substitution: Reagents like halogens (Br2, Cl2), nucleophiles (NaOH, KCN), and electrophiles (R-X, where R is an alkyl or aryl group) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. It could be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation, due to its potential antioxidant properties.

Industry

In industry, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), owing to its electronic properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of oxidative enzymes or modulation of signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole Derivatives: Compounds with similar benzo[c][1,2,5]thiadiazole cores, such as 4,7-dibromo-2,1,3-benzothiadiazole, are often used in organic electronics.

    Trimethoxyphenyl Acrylamides: Compounds like N-(3,4,5-trimethoxyphenyl)acrylamide are studied for their potential biological activities.

Uniqueness

What sets (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide apart is the combination of these two moieties in a single molecule, which could confer unique electronic, chemical, and biological properties not found in the individual components.

This detailed analysis highlights the multifaceted nature of this compound, showcasing its potential across various scientific and industrial domains.

Properties

IUPAC Name

(E)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-23-16-7-5-6-8-17(16)24(31(23,26)27)12-11-22-20(25)10-9-15-13-18(28-2)21(30-4)19(14-15)29-3/h5-10,13-14H,11-12H2,1-4H3,(H,22,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBYJZCEOBAWQV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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